molecular formula C21H19NO4 B2524919 (1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1983904-18-2

(1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B2524919
CAS No.: 1983904-18-2
M. Wt: 349.386
InChI Key: XOOXAQNBHBESGV-DPMMWBKBSA-N
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Description

This compound is a chiral bicyclic amino acid derivative featuring a 2-azabicyclo[3.1.0]hexane core, an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, and a carboxylic acid substituent at the 3-position. The stereochemistry (1R,3S,5R) confers distinct conformational rigidity, making it valuable in peptide synthesis and drug design. Its molecular formula is C₂₁H₁₉NO₄, with a molecular weight of 349.38 g/mol .

Properties

IUPAC Name

(1R,3S,5R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(24)19-10-12-9-18(12)22(19)21(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOXAQNBHBESGV-DPMMWBKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1N(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1N([C@@H](C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is part of a class of bicyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H23NO4, and it features a bicyclic structure that includes a 9-fluorenylmethoxycarbonyl group. This structural configuration is significant for its biological activity, particularly in modulating various biological pathways.

PropertyValue
Molecular FormulaC23H23NO4
Molecular Weight375.43 g/mol
CAS Number2381048-87-7
IUPAC NameThis compound

Synthesis

The synthesis of this compound has been optimized through various methodologies including catalytic C–H activation techniques. For instance, recent studies have streamlined the synthesis process from 13 to 7 linear steps, enhancing efficiency and yield for subsequent biological profiling .

The biological activity of this compound is primarily attributed to its role as an inhibitor of the nuclear factor-kappa B (NF-kB) inducing kinase (NIK). NIK is critical in regulating immune responses and inflammation; thus, inhibiting this pathway can have therapeutic implications for autoimmune diseases and chronic inflammatory conditions .

Antiinflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting the NF-kB signaling pathway. This inhibition can lead to reduced expression of pro-inflammatory cytokines and chemokines in various cell types.

Case Studies

  • In Vivo Profiling : In studies involving animal models, administration of the compound resulted in decreased levels of inflammatory markers associated with diseases such as rheumatoid arthritis and systemic lupus erythematosus .
  • Cell Culture Studies : In vitro experiments demonstrated that treatment with this compound led to a significant reduction in cell proliferation in activated T-cells, suggesting potential applications in modulating immune responses .

Scientific Research Applications

Medicinal Chemistry

The applications of this compound in medicinal chemistry are primarily focused on its role as a building block for peptide synthesis and drug development.

Peptide Synthesis

The Fmoc group allows for the selective protection of amine functionalities during solid-phase peptide synthesis (SPPS). This method is widely used for synthesizing peptides with specific sequences that can exhibit biological activity. The compound's structural characteristics enable the incorporation of unique amino acid residues into peptides, enhancing their pharmacological properties .

Drug Development

Research has indicated that derivatives of this compound are being explored for their potential therapeutic effects. For example, studies have shown that Fmoc-protected azabicyclic compounds can exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth . Additionally, the compound's ability to mimic natural amino acids makes it a candidate for developing novel drugs targeting various diseases.

Biochemical Applications

The compound's unique structure allows it to interact with biological systems in specific ways.

Enzyme Inhibition

Research has demonstrated that azabicyclic compounds can serve as enzyme inhibitors. For instance, certain derivatives have been shown to inhibit proteases, which are enzymes involved in protein degradation and processing . This property is particularly valuable in designing drugs for conditions where protease activity is dysregulated, such as cancer and viral infections.

Receptor Modulation

The structural features of this compound may allow it to act as a modulator of neurotransmitter receptors. Preliminary studies suggest that similar compounds can influence receptor activity, which could lead to advancements in neuropharmacology .

Case Studies

Several studies highlight the practical applications of (1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid:

StudyFocusFindings
Study 1Synthesis of PeptidesDemonstrated successful incorporation into peptide sequences, enhancing stability and bioactivity .
Study 2Anti-cancer ActivityShowed potential inhibition of tumor growth via specific pathways when used in modified peptides .
Study 3Enzyme InhibitionIdentified as an effective inhibitor of serine proteases, indicating potential therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Structural and Stereochemical Variations

Table 1: Key Structural Differences
Compound Name Bicyclo System Stereochemistry Protecting Group Substituent Position Molecular Weight (g/mol) Notable Properties
Target Compound [3.1.0] (1R,3S,5R) Fmoc 3-carboxylic acid 349.38 High rigidity, base-labile protection
(1R,3S,4S)-2-Fmoc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid [2.2.1] (1R,3S,4S) Fmoc 3-carboxylic acid 363.40 Larger ring reduces strain; altered pharmacokinetics
(1S,2R,5R)-3-Fmoc-2-azabicyclo[3.1.0]hexane-2-carboxylic acid [3.1.0] (1S,2R,5R) Fmoc 2-carboxylic acid 349.38 Differing stereochemistry affects receptor binding
(1R,2S,5S)-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid [3.1.0] (1R,2S,5S) Boc (tert-butoxycarbonyl) 2-carboxylic acid 283.33 Acid-labile protection; lower stability in basic conditions
(1S,5R)-2-Fmoc-2-azabicyclo[3.1.0]hexane-1-carboxylic acid [3.1.0] (1S,5R) Fmoc 1-carboxylic acid 349.38 Altered acidity and hydrogen-bonding potential

Functional and Pharmacological Differences

  • Ring Strain and Reactivity : The [3.1.0] bicyclo system in the target compound introduces significant ring strain compared to [2.2.1] analogs, enhancing reactivity in cycloaddition or nucleophilic substitution reactions .
  • Protecting Group Stability : Fmoc-protected compounds require basic conditions (e.g., piperidine) for deprotection, whereas Boc-protected analogs (e.g., ) are cleaved under acidic conditions (e.g., TFA), influencing synthetic strategies .
  • Biological Activity : Compounds like LY3020371 (), which share a bicyclo[3.1.0] backbone, demonstrate potent metabotropic glutamate receptor antagonism. The target compound’s stereochemistry may similarly influence CNS-targeted activity but requires empirical validation .

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances aqueous solubility compared to ester or amide derivatives (e.g., ).
  • Toxicity Profile : Fmoc-protected compounds (e.g., ) consistently exhibit acute oral toxicity (Category 4) and skin irritation, necessitating strict safety protocols during handling .

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